Coniferaldehyde

概述

描述

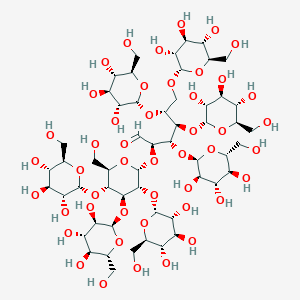

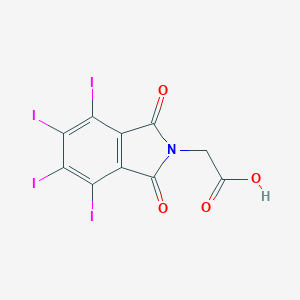

香草醛,也称为松柏醛,是一种天然存在的有机化合物,属于肉桂醛类。其特点是在肉桂醛结构的 4 位有一个羟基,在 3 位有一个甲氧基。香草醛是多酚的降解产物,存在于各种植物中,包括传统药物和健康食品中使用的植物。它以其抗炎、抗氧化和抗菌特性而闻名 .

作用机制

香草醛通过各种分子靶点和途径发挥作用:

生化分析

Biochemical Properties

Coniferaldehyde plays a significant role in biochemical reactions, particularly in the biosynthesis of lignin . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a precursor to sinapaldehyde via hydroxylation mediated by this compound 5-hydroxylase . Furthermore, this compound is reduced to coniferyl alcohol by the action of dehydrogenase enzymes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It is incorporated into lignified cells, a process controlled by autonomous biosynthetic routes for each cell type, distinct cell-to-cell cooperation between specific cell types, and cell wall layer-specific accumulation capacity . This tightly regulates this compound residue accumulation in specific cell types to adapt their property and/or function to developmental and/or environmental changes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the activation of the Nrf2/HO-1 signaling pathway, which has been associated with protective effects against osteoarthritis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been observed that this compound incorporation in lignified cells is controlled by distinct cell-to-cell cooperation between specific cell types and cell wall layer-specific accumulation capacity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, this compound has been shown to effectively abolish brain Aβ deposits and reduce the level of toxic soluble Aβ peptides, thus eliminating AD-like pathological changes in the hippocampus and cerebral cortex and preserving learning and memory capacity of the mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key player in the phenylpropanoid pathway, which leads to the biosynthesis of lignin . It is also involved in the metabolism of caffeic aldehyde via a catechol-O-methylation-pattern2 reaction catalyzed by the enzyme catechol O-methyltransferase .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of the lignin biosynthesis process. It is incorporated into the cell walls of specialized cell types, enabling plants to stand upright and conduct water and minerals .

Subcellular Localization

This compound is localized in the endoplasmic reticulum, where it participates in the biosynthesis of lignin . Its activity and function are influenced by its subcellular localization, which is crucial for its role in plant structural integrity .

准备方法

合成路线和反应条件

香草醛可以通过几种方法合成:

松柏醇的氧化: 松柏醇可以用氧化剂(如高锰酸钾或三氧化铬)氧化以生成香草醛.

松柏酸的还原: 松柏酸可以用还原剂(如氢化铝锂)还原以生成香草醛.

工业生产方法

香草醛的工业生产通常涉及从富含木质素的植物来源中提取和纯化。该过程包括:

提取: 植物材料经受溶剂提取以分离木质素。

水解: 提取的木质素在酸性或碱性条件下水解,以分解聚合物并释放香草醛。

化学反应分析

反应类型

香草醛会发生各种化学反应,包括:

常见试剂和条件

氧化剂: 高锰酸钾,三氧化铬。

还原剂: 氢化铝锂,硼氢化钠。

主要形成的产物

香草酸: 通过香草醛的氧化形成。

松柏醇: 通过香草醛的还原形成.

科学研究应用

相似化合物的比较

香草醛与其他肉桂醛相似,例如:

香草醛独特的官能团组合使其成为一种用途广泛的化合物,具有独特的化学和生物学特性。

属性

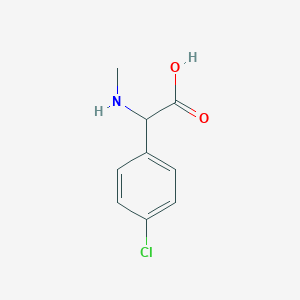

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-7,12H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZBBWMURDFHNE-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174685 | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20649-42-7 | |

| Record name | trans-Coniferaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-3-METHOXYCINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TPT01AD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coniferaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0141782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of coniferaldehyde?

A1: The molecular formula of this compound is C10H10O3 and its molecular weight is 178.18 g/mol.

Q2: How can this compound be detected and quantified in wood and pulp samples?

A2: Several methods can be used to detect and quantify this compound in wood and pulp samples. Fourier-transform Raman spectroscopy can identify specific Raman contributions at 1133 cm-1 that represent this compound structures. [] Another technique uses the Wiesner test (phloroglucinol/HCl) for the quantitative in situ analysis of this compound incorporation in lignin. []

Q3: Which spectroscopic techniques are useful for analyzing this compound and its derivatives?

A3: NMR spectroscopy, particularly 2D 1H-13C correlated NMR, is highly valuable for identifying and characterizing this compound and its derivatives in lignins. [] UV-VIS spectroscopy is also helpful for monitoring changes in this compound content during reactions or treatments, particularly in the context of lignin analysis. [, , , , ]

Q4: What is the role of this compound in lignin biosynthesis?

A4: this compound is a key intermediate in the biosynthesis of lignin, a complex phenolic polymer that strengthens and waterproofs plant cell walls. [] Traditionally considered a minor component, its significance increases in plants deficient in cinnamyl alcohol dehydrogenase (CAD), where it incorporates into lignin at higher levels. [, ]

Q5: How does CAD deficiency impact the incorporation of this compound into lignin?

A5: CAD deficiency leads to an accumulation of hydroxycinnamaldehydes, including this compound, at the expense of traditional monolignols. [, ] This results in lignins with elevated this compound levels and altered structures, often characterized by increased 8-O-4 and 8-8 coupled units. [, , ]

Q6: What are the implications of increased this compound incorporation on lignin properties and plant utilization?

A6: Lignins with elevated this compound levels tend to be less cross-linked and exhibit altered physicochemical properties. [, ] These changes can impact the degradability of plant biomass, often making it more susceptible to enzymatic hydrolysis, which is beneficial for biofuel production and pulping processes. [, , , , ]

Q7: How does this compound participate in radical coupling reactions during lignin polymerization?

A7: this compound, like traditional monolignols, undergoes radical coupling reactions mediated by enzymes like peroxidase and H2O2. [, , ] These reactions can occur between this compound units themselves or with other lignin monomers, contributing to the structural diversity of lignin.

Q8: What are the major reaction pathways of this compound with hydrogen peroxide and peracetic acid during bleaching?

A8: Both hydrogen peroxide and peracetic acid react with this compound, cleaving its side chain either between the α, β double bond or the β, γ bond. [] Peracetic acid is generally more effective due to a faster reaction rate and less likelihood of generating new chromophores. []

Q9: Can this compound be used as a precursor for the synthesis of other valuable compounds?

A9: Yes, feeding experiments with hairy root cultures demonstrate that this compound can be used as a precursor for lignan production. [] For instance, adding this compound to the culture media of Linum album hairy roots significantly enhanced the accumulation of lariciresinol and pinoresinol. []

Q10: Does this compound possess any notable biological activities?

A10: this compound exhibits several biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. [, , ] It has shown promising results in preclinical studies for its potential to ameliorate metabolic disorders and Alzheimer's disease pathology. [, , ]

Q11: How does this compound exert its neuroprotective effects in Alzheimer's disease models?

A11: this compound acts as an agonist of NF-E2-related factor 2 (Nrf2), a transcription factor involved in cellular defense mechanisms. [, ] By activating Nrf2 and its downstream targets, this compound promotes neuronal viability, enhances Aβ clearance, reduces Aβ deposits, and preserves learning and memory function in AD mouse models. [, ]

Q12: What are the potential implications of this compound's anti-platelet aggregation activity?

A12: this compound and related compounds from Cinnamomum cassia exhibit potent inhibitory effects on platelet aggregation induced by various agonists. [] This activity suggests its potential for developing treatments for cardiovascular diseases associated with platelet aggregation and thrombosis. []

Q13: What is the environmental impact of this compound released during wood processing?

A13: While this compound itself has not been extensively studied for its environmental impact, it is a natural component of wood and contributes to the chemical complexity of wood extracts and effluents generated during processing. [] Further research is needed to fully understand its fate and effects in the environment.

Q14: What analytical techniques are used to study the incorporation of this compound into lignin?

A14: A combination of techniques is employed to analyze this compound incorporation in lignin. These include:

- NMR spectroscopy: Provides detailed structural information on lignin polymers, including the presence and linkage types of this compound units. [, , , ]

- Thioacidolysis: A chemical degradation method used to quantify lignin content and determine the monomer composition, revealing the relative abundance of this compound-derived units. [, ]

- Gas chromatography-mass spectrometry (GC-MS): Enables the identification and quantification of this compound and its degradation products, especially after specific chemical treatments or pyrolysis. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Ethoxy-5-(methoxymethoxy)phenyl]methanol](/img/structure/B116950.png)

![14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B116967.png)

![(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-Hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B116974.png)